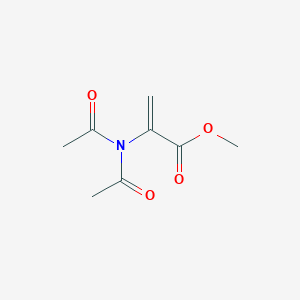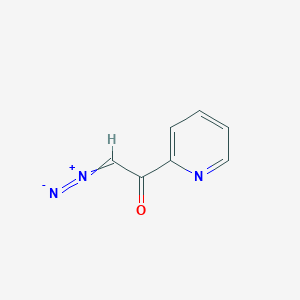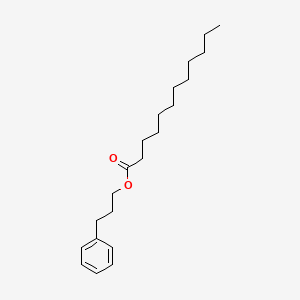
3-phenylpropyl Dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropyl Dodecanoate is an ester compound formed from the reaction between 3-phenylpropanol and dodecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which combines the properties of both its parent alcohol and acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpropyl Dodecanoate typically involves the esterification reaction between 3-phenylpropanol and dodecanoic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylpropyl Dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3-phenylpropanol and dodecanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: 3-phenylpropanol and dodecanoic acid.
Reduction: 3-phenylpropanol.
Transesterification: A different ester and alcohol.
Applications De Recherche Scientifique
3-Phenylpropyl Dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters with various pharmaceutical compounds.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor and taste.
Mécanisme D'action
The mechanism of action of 3-Phenylpropyl Dodecanoate involves its interaction with specific molecular targets and pathways. The ester bond in the compound can be hydrolyzed by esterases, releasing the active alcohol and acid components. These components can then interact with various biological targets, leading to their observed effects. For example, the antimicrobial activity of the compound may be due to the disruption of microbial cell membranes by the released dodecanoic acid.
Comparaison Avec Des Composés Similaires
3-Phenylpropyl Dodecanoate can be compared with other similar compounds such as:
3-Phenylpropyl Acetate: This ester has a shorter carbon chain and different physical properties compared to this compound.
Dodecyl Acetate: This compound has a similar carbon chain length but lacks the phenyl group, resulting in different chemical and biological properties.
Phenylpropyl Laurate: This ester has a similar structure but with a different acid component, leading to variations in its applications and reactivity.
Propriétés
Numéro CAS |
85733-01-3 |
|---|---|
Formule moléculaire |
C21H34O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
3-phenylpropyl dodecanoate |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-13-18-21(22)23-19-14-17-20-15-11-10-12-16-20/h10-12,15-16H,2-9,13-14,17-19H2,1H3 |
Clé InChI |
PBKOHDPJEKKCGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


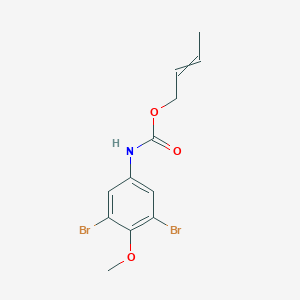

![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
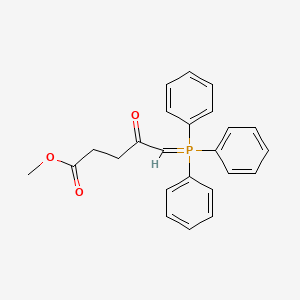
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)

![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)
